Robinin

Content Navigation

CAS Number

Product Name

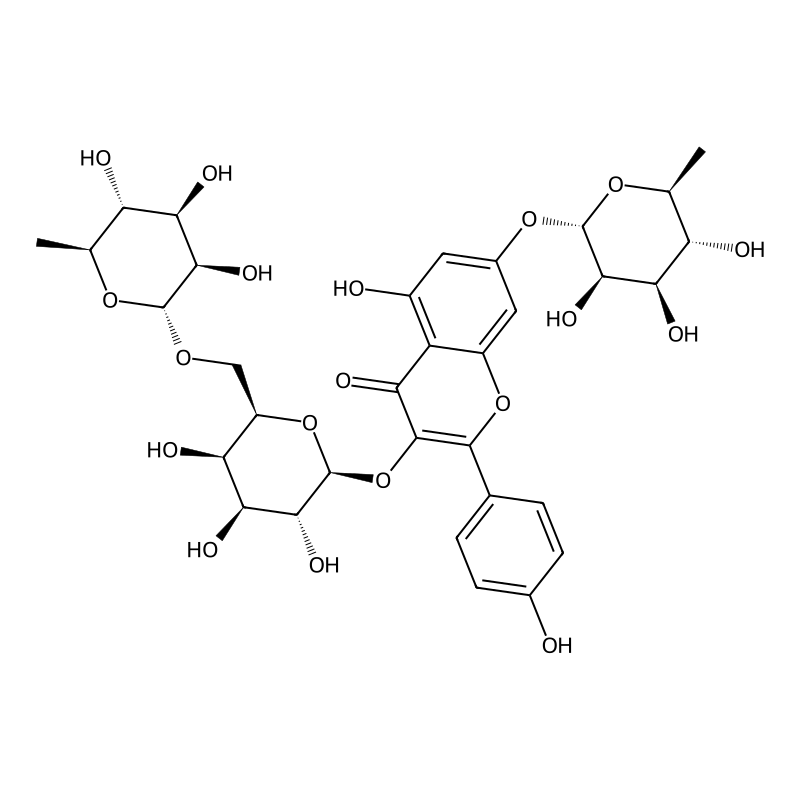

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Robinin (Kaempferol-3-O-robinoside-7-O-rhamnoside) is a highly specialized flavonol triglycoside. From a procurement perspective, its value lies in its structural complexity, featuring both robinoside and rhamnoside moieties attached to a kaempferol backbone. This specific glycosylation pattern fundamentally alters its physicochemical properties, most notably increasing its aqueous solubility compared to its aglycone counterpart [1]. Robinin is primarily procured as a high-purity analytical reference standard for the quality control of botanical extracts (such as Astragalus falcatus and Robinia pseudoacacia) and as a highly specific probe in pharmacokinetic assays evaluating P-glycoprotein (P-gp) efflux mechanisms[2].

Research Fit

References

- [1] Sermkaew, N., & Plyduang, T. (2020). Self-microemulsifying drug delivery systems of Moringa oleifera extract for enhanced dissolution of kaempferol and quercetin. Acta Pharmaceutica, 70(1), 77-88.

- [2] Tsiklauri, L., et al. (2023). Interactions of bioflavonoid robinin with efflux transporters: P-Glycoprotein and Breast cancer resistance protein. Georgian Scientists.

Substituting Robinin with its aglycone, Kaempferol, or other common glycosides like Rutin, critically compromises experimental and formulation integrity. Kaempferol is notoriously hydrophobic (water solubility ~0.44 mg/mL), requiring organic solvents like DMSO or complex nano-emulsions for processing, whereas Robinin's triglycoside structure facilitates aqueous-based formulations [1]. Furthermore, in cellular and pharmacokinetic models, Kaempferol acts as a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), whereas Robinin does not inhibit BCRP but is instead a specific substrate for P-glycoprotein (P-gp)[2]. Consequently, utilizing a generic kaempferol substitute in transport, efflux, or bioavailability assays will yield fundamentally different intracellular accumulation profiles and transporter interactions, ruining assay reproducibility.

Substitution Risk

References

- [1] Sermkaew, N., & Plyduang, T. (2020). Self-microemulsifying drug delivery systems of Moringa oleifera extract for enhanced dissolution of kaempferol and quercetin. Acta Pharmaceutica, 70(1), 77-88.

- [2] Tsiklauri, L., et al. (2023). Interactions of bioflavonoid robinin with efflux transporters: P-Glycoprotein and Breast cancer resistance protein. Georgian Scientists.

Aqueous Solubility and Formulation Processability

Robinin's triglycoside structure (incorporating robinoside and rhamnoside) fundamentally alters its physicochemical profile compared to its aglycone, kaempferol. While kaempferol exhibits poor aqueous solubility (approximately 0.44 mg/mL), necessitating the use of organic solvents or complex nano-emulsions for dissolution [1], Robinin is highly soluble in hot water. This drastic increase in hydrophilicity makes Robinin significantly easier to process in aqueous-based formulations and in vitro assays without the cytotoxic risks associated with high DMSO concentrations.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Highly soluble in hot water (hydrophilic triglycoside) |

| Comparator Or Baseline | Kaempferol (~0.44 mg/mL in water) |

| Quantified Difference | Orders-of-magnitude higher aqueous solubility for the glycoside. |

| Conditions | Standard aqueous solvent systems. |

Procurement for aqueous-based pharmacological formulations or biological assays requires the glycosylated form to avoid precipitation and organic solvent dependency.

Efflux Transporter Specificity (BCRP Inhibition)

In multidrug resistance models, the choice between Robinin and kaempferol dictates the mechanistic outcome. Kaempferol acts as a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), significantly increasing the intracellular accumulation of substrates like mitoxantrone. In stark contrast, Robinin at concentrations of 5 to 50 µM demonstrates no significant inhibitory impact on BCRP-mediated transport[1]. This structural divergence—driven by the glycosylation at the 3-hydroxyl and 7-hydroxyl positions—renders Robinin inactive against BCRP, preventing confounding variables in specific transporter assays.

| Evidence Dimension | BCRP-mediated mitoxantrone transport inhibition |

| Target Compound Data | No significant inhibition at 5-50 µM |

| Comparator Or Baseline | Kaempferol (Strong BCRP inhibitor) |

| Quantified Difference | Complete divergence in transporter inhibition activity. |

| Conditions | BCRP-overexpressing MCF-7 cell models. |

Researchers studying specific efflux pathways must procure Robinin to isolate P-gp substrate behavior without confounding BCRP inhibition.

Intracellular Accumulation and P-gp Substrate Behavior

Robinin is actively effluxed by P-glycoprotein (P-gp), which severely limits its baseline intracellular accumulation compared to its aglycone. In P-gp-overexpressing MCF-7 cells, the uptake of kaempferol is significantly greater than that of Robinin [1]. However, when co-administered with the P-gp inhibitor verapamil, the intracellular accumulation of Robinin increases dramatically, confirming its status as a highly specific P-gp substrate [1]. Accurate quantification of this differential uptake requires precise LC-MS/MS methodologies tailored to the intact triglycoside [2].

| Evidence Dimension | Intracellular accumulation / P-gp efflux |

| Target Compound Data | Low baseline uptake; highly responsive to P-gp inhibition (verapamil) |

| Comparator Or Baseline | Kaempferol (Higher baseline uptake; less restricted by P-gp) |

| Quantified Difference | Significantly lower baseline intracellular accumulation for Robinin due to active P-gp efflux. |

| Conditions | P-gp-overexpressing human breast cancer cells (MCF-7) with LC/MS/MS quantification. |

Robinin is the required compound for validating P-gp-mediated efflux of complex flavonoid glycosides in drug delivery and bioavailability screening.

Analytical Reference Standards for Botanical Quality Control

Essential for the precise quantification of Astragalus falcatus and Robinia pseudoacacia extracts, where Robinin serves as the primary active biomarker for hypoazotemic formulations. Using the exact triglycoside standard ensures accurate LC-MS/MS calibration [1].

Pharmacokinetic and Efflux Transporter Assays

Ideal as a specific P-gp substrate probe in in vitro models (e.g., Caco-2 or MCF-7 cells) to evaluate the intestinal absorption and efflux of bulky flavonoid triglycosides without BCRP interference, unlike its aglycone counterpart [2].

Aqueous-Phase Antioxidant Formulation R&D

Selected over kaempferol in functional food or cosmetic R&D where high water solubility is required to maintain stability and prevent crystallization in hydrophilic matrices, ensuring uniform distribution of the active ingredient.

Application Fit

References

- [1] Kang, Y., et al. (2011). Simultaneous determination of the flavonoids robinin and kaempferol in human breast cancer cells by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 109-113.

- [2] Tsiklauri, L., et al. (2023). Interactions of bioflavonoid robinin with efflux transporters: P-Glycoprotein and Breast cancer resistance protein. Georgian Scientists.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

2: Janeesh PA, Abraham A. Robinin modulates doxorubicin-induced cardiac apoptosis by TGF-β1 signaling pathway in Sprague Dawley rats. Biomed Pharmacother. 2014 Oct;68(8):989-98. doi: 10.1016/j.biopha.2014.09.010. Epub 2014 Sep 29. PubMed PMID: 25443416.

3: Tsiklauri L, An G, Ruszaj DM, Alaniya M, Kemertelidze E, Morris ME. Simultaneous determination of the flavonoids robinin and kaempferol in human breast cancer cells by liquid chromatography-tandem mass spectrometry. J Pharm Biomed Anal. 2011 Apr 28;55(1):109-13. doi: 10.1016/j.jpba.2010.12.021. Epub 2010 Dec 23. PubMed PMID: 21232900.

4: Lagarón Cabello B, García Gracia R, Sierra Manzano JM. [Robinin intoxication]. Aten Primaria. 2002 Sep 15;30(4):258-9. Spanish. PubMed PMID: 12237034.

5: Lau CS, Carrier DJ, Beitle RR, Howard LR, Lay JO, Liyanage R, Clausen EC. A glycoside flavonoid in Kudzu (Pueraria lobata): identification, quantification, and determination of antioxidant activity. Appl Biochem Biotechnol. 2005 Spring;121-124:783-94. PubMed PMID: 15930558.

6: Saĭiad SA, Borysov MI, Koval'ov VM. [Isolation, identification and quantitative determination of robinin in the leaves of Pueraria lobata]. Farm Zh. 1979;(4):52-5. Ukrainian. PubMed PMID: 225196.

7: Osipovich LI. [Effect of the drying and fixation conditions on the robinin level in the flowers of Robinia pseudoacacia]. Farm Zh. 1972 Nov-Dec;27(6):77-8. Ukrainian. PubMed PMID: 4664858.

8: Zaprjanowa AZ, Angelowa MK. [Quantitative determination of robinin]. Mikrochim Acta. 1976;(5-6 Pt 2):481-6. German. PubMed PMID: 233962.

9: Vasil'chenko EA, Sokolova VE. [Diuretic action of robinin]. Farmakol Toksikol. 1973 Jan-Feb;36(1):97-100. Russian. PubMed PMID: 4685164.

10: Austel N, Eilers EJ, Meiners T, Hilker M. Elm leaves 'warned' by insect egg deposition reduce survival of hatching larvae by a shift in their quantitative leaf metabolite pattern. Plant Cell Environ. 2016 Feb;39(2):366-76. doi: 10.1111/pce.12619. Epub 2015 Nov 14. PubMed PMID: 26296819.

11: Sokolova VE, Vasil'chenko EA, Izmaĭlova IK. [Anabolic action of flavonoids]. Farmakol Toksikol. 1978 May-Jun;41(3):323-7. Russian. PubMed PMID: 658381.

12: March RE, Miao XS, Metcalfe CD. A fragmentation study of a flavone triglycoside, kaempferol-3-O-robinoside-7-O-rhamnoside. Rapid Commun Mass Spectrom. 2004;18(9):931-4. PubMed PMID: 15116418.

13: Bokkenheuser VD, Shackleton CH, Winter J. Hydrolysis of dietary flavonoid glycosides by strains of intestinal Bacteroides from humans. Biochem J. 1987 Dec 15;248(3):953-6. PubMed PMID: 3435494; PubMed Central PMCID: PMC1148642.

14: Ugocsai K, Varga A, Molnár P, Antus S, Molnár J. Effects of selected flavonoids and carotenoids on drug accumulation and apoptosis induction in multidrug-resistant colon cancer cells expressing MDR1/LRP. In Vivo. 2005 Mar-Apr;19(2):433-8. PubMed PMID: 15796208.

15: Yahara S, Kohjyouma M, Kohoda H. Flavonoid glycosides and saponins from Astragalus shikokianus. Phytochemistry. 2000 Feb;53(4):469-71. PubMed PMID: 10731025.

16: Díaz JG, Carmona AJ, Torres F, Quintana J, Estévez F, Herz W. Cytotoxic activities of flavonoid glycoside acetates from Consolida oliveriana. Planta Med. 2008 Feb;74(2):171-4. doi: 10.1055/s-2008-1034278. Epub 2008 Jan 23. PubMed PMID: 18214815.

17: Sathishkumar T, Baskar R, Aravind M, Tilak S, Deepthi S, Bharathikumar VM. Simultaneous Extraction Optimization and Analysis of Flavonoids from the Flowers of Tabernaemontana heyneana by High Performance Liquid Chromatography Coupled to Diode Array Detector and Electron Spray Ionization/Mass Spectrometry. ISRN Biotechnol. 2012 Oct 18;2013:450948. doi: 10.5402/2013/450948. eCollection 2013. PubMed PMID: 25969771; PubMed Central PMCID: PMC4417552.

18: Ficarra R, Ficarra P, Tommasini S, Calabrò ML, Ragusa S, Barbera R, Rapisarda A. Leaf extracts of some Cordia species: analgesic and anti-inflammatory activities as well as their chromatographic analysis. Farmaco. 1995 Apr;50(4):245-56. PubMed PMID: 7669169.

19: Ji TF, Yang JB, Song WX, Wang AG, Su YL, Yuan L. [Studies on chemical constituents of Artemisia rupestris (II)]. Zhongguo Zhong Yao Za Zhi. 2007 Jun;32(12):1187-9. Chinese. PubMed PMID: 17802884.

20: Gyémánt N, Tanaka M, Antus S, Hohmann J, Csuka O, Mándoky L, Molnár J. In vitro search for synergy between flavonoids and epirubicin on multidrug-resistant cancer cells. In Vivo. 2005 Mar-Apr;19(2):367-74. PubMed PMID: 15796199.

Explore Compound Types